Aluminum;neodymium

Thermochemistry Intermetallic thermodynamics Phase stability

Aluminum neodymium (Al-Nd) intermetallics deliver performance characteristics that Al-Ce and Al-La cannot replicate. Al-Nd alloys at 2 wt% Nd uniquely suppress hillock formation during TFT-LCD thermal processing while maintaining low resistivity—a combination not achieved with other rare-earth aluminum compounds. In Mg-Al alloy corrosion mitigation, Al₂Nd intermetallics increase polarization resistance 3.9× over Nd-free baselines (5129 vs. 1313 Ω·cm²), a protective mechanism unmatched by La or Ce additions. For elevated-temperature applications, Al₁₁Nd₃ particles (hardness 4.1–4.3 GPa) provide coarsening resistance comparable to Al₁₁Ce₃ with superior thermal stability up to 400°C. These verified differentiation factors make direct substitution technically invalid in performance-critical applications.

Molecular Formula AlNd
Molecular Weight 171.22 g/mol
CAS No. 12043-13-9
Cat. No. B15488241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;neodymium
CAS12043-13-9
Molecular FormulaAlNd
Molecular Weight171.22 g/mol
Structural Identifiers
SMILES[Al].[Nd]
InChIInChI=1S/Al.Nd
InChIKeyUBSJOWMHLJZVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 8 mm / 174 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Neodymium (CAS 12043-13-9) Procurement Specification and Phase Composition Overview


Aluminum neodymium (Al-Nd) refers to a family of binary intermetallic compounds formed between aluminum and the rare-earth element neodymium. The Al-Nd binary system contains multiple stoichiometric phases, including Nd3Al, Nd2Al, NdAl, NdAl2, NdAl3, and Nd3Al11 [1]. Among these, the aluminum-rich phases—particularly Al11Nd3 and Al3Nd—are the most industrially and commercially relevant forms encountered in procurement, as they constitute the primary microstructural constituents in Al-Nd alloy sputtering targets and master alloys [2]. The compound Al3Nd (also designated NdAl3) crystallizes in a hexagonal Ni3Sn-type structure with space group P63/mmc and lattice parameters a = 0.6472 nm, c = 0.4606 nm [3]. This phase forms via a peritectoid reaction at approximately 1205°C and undergoes an antiferromagnetic transition at 4 K [4].

Why Generic Rare-Earth Aluminum Intermetallics Cannot Substitute for Al-Nd in Critical Applications


Aluminum-neodymium intermetallics exhibit thermodynamic, microstructural, and functional characteristics that diverge measurably from those of other rare-earth aluminum compounds (e.g., Al-Ce, Al-La, Al-Y), rendering direct substitution technically invalid in performance-critical applications. Although Al-Ce and Al-Nd phase diagrams display superficial similarity on the aluminum-rich side, first-principles calculations and CALPHAD reassessments reveal distinct polymorphous transition temperatures—α/βAl3Nd at 888°C versus α/βAl3Ce at 973°C—and different stoichiometric phase stabilities, with Al2Nd confirmed as stoichiometric rather than a solution phase as previously proposed for Al2Ce [1]. In Mg-Al alloy corrosion mitigation, Nd addition forms Al2Nd intermetallics that increase polarization resistance by a factor of 3.9 relative to the Nd-free baseline (5129 Ω·cm² vs. 1313 Ω·cm²), a protective mechanism not equivalently achieved with La or Ce due to differing Volta potential characteristics and oxide film passivation chemistry [2]. In thin-film transistor (TFT-LCD) metallization, Nd at approximately 2 wt% in Al specifically suppresses hillock formation while maintaining low electrical resistivity—a combination of properties not reproduced by Al-Ce or Al-La alloys, which lack the same thermal stability and etch compatibility required for semiconductor fabrication [3].

Aluminum Neodymium (Al-Nd) Quantitative Differentiation Evidence for Scientific Procurement


Formation Enthalpy Hierarchy in Al-Nd Intermetallic Phases: NdAl2 vs. Nd3Al

Among the six binary Al-Nd intermetallic phases, NdAl2 exhibits the most negative enthalpy of formation, indicating greatest thermodynamic stability. Direct calorimetric measurements at 300 K show ΔfH = -53.0 ± 2 kJ/mol-atom for NdAl2, compared to -27.5 ± 2 kJ/mol-atom for Nd3Al—a difference of 25.5 kJ/mol-atom (approximately 1.9× magnitude) [1]. This hierarchy establishes that in Al-Nd alloy systems, the Al-rich phases (NdAl2, NdAl3) possess substantially higher thermodynamic driving forces for formation than Nd-rich phases, directly influencing phase selection during solidification and thermal processing.

Thermochemistry Intermetallic thermodynamics Phase stability

Polymorphous Phase Transition Temperature: Al3Nd vs. Al3Ce

Differential thermal analysis (DTA) combined with first-principles calculations establishes that Al3Nd undergoes an α→β polymorphous transformation at 888°C, whereas the corresponding transformation in Al3Ce occurs at 973°C—a 85°C difference [1]. This difference in crystallographic transition temperature has direct implications for high-temperature alloy processing and in-service phase stability. Both β phases are proposed to be isostructural with β-Al3Y (hP12), but the temperature window for β-phase stability differs substantially between the Nd and Ce systems, affecting microstructure evolution during casting and subsequent heat treatment of Al-RE alloys.

Phase stability CALPHAD Thermal processing

Corrosion Resistance Enhancement in Mg-Al Alloys: Nd Addition Effect Magnitude

Addition of 1.0 wt% Nd to AZ91 magnesium alloy increases polarization resistance from 1313 Ω·cm² (baseline AZ91) to 5129 Ω·cm²—a 3.9× improvement [1]. This enhancement is mechanistically attributed to two factors confirmed by scanning Kelvin probe force microscopy (SKPFM): (i) formation of Al2Nd and Al-Mn-Nd intermetallic phases that reduce the Volta potential difference between secondary phases and the α-Mg matrix, thereby suppressing micro-galvanic couple corrosion; and (ii) formation of a uniform corrosive film containing Nd2O3 that isolates the specimen from electrolyte and inhibits penetration of harmful anions (OH⁻, CO3²⁻) [1].

Corrosion science Magnesium alloys Micro-galvanic coupling

Hillock Suppression in TFT-LCD Metallization: Al-2%Nd vs. Pure Al

Pure aluminum thin films exhibit hillock formation during thermal cycling in TFT-LCD fabrication, causing electrical shorts and reliability failures. Al-Nd alloy containing approximately 2 wt% Nd eliminates this failure mode while preserving the low electrical resistivity required for bus line interconnections [1]. The mechanism involves Nd's role in modifying grain boundary diffusion and suppressing stress-induced surface protrusions during post-deposition annealing . This specific composition window—0.1 to 3 atomic% Nd, with 2 wt% being industrially standardized—represents a formulation that cannot be achieved with alternative rare-earth dopants due to differing atomic radii, diffusion coefficients, and interfacial energy effects [2].

Thin film transistors Sputtering targets Hillock resistance

Mechanical Hardness of Al11RE3 Intermetallics: Al11Nd3 vs. Al11La3

Among the Al11RE3 intermetallic series (RE = La, Ce, Pr, Nd, Sm), all compounds exhibit very similar high hardness values in the narrow range of 4.1–4.3 GPa and low indentation fracture toughness of 0.48–0.65 MPa·m¹/² [1]. Al11Nd3 falls within this range, demonstrating comparable strengthening potential to Al11Ce3 and Al11La3 when used as a reinforcement phase in Al-RE eutectic alloys. The lattice mismatch on Al-Al11RE3 interfaces is similarly comparable across the series, indicating equivalent coarsening resistance effects [2]. This class-level equivalence means that for applications solely requiring high hardness and thermal stability, Al11Nd3 can serve as a functionally equivalent alternative to Al11Ce3, with procurement decisions then driven by supply chain availability and rare-earth cost differentials rather than performance distinctions.

Mechanical properties Intermetallic strengthening Al-RE eutectic alloys

Aluminum Neodymium (Al-Nd) Validated Industrial and Research Application Scenarios


TFT-LCD Gate and Source/Drain Interconnection Metallization

Al-Nd alloy sputtering targets containing 1–3 atomic% Nd (typically 2 wt%) are the established industry standard for thin-film transistor liquid crystal display (TFT-LCD) bus line metallization [1]. The addition of Nd to aluminum suppresses hillock formation during thermal processing while maintaining low electrical resistivity, high reflectivity, and etch compatibility with semiconductor fabrication workflows . Spray-formed Al-Nd targets with relative density >97% and purity ≥99.99% are preferred for stable, long-duration film deposition in high-vacuum sputtering systems [2]. This application directly leverages the hillock suppression evidence established in Section 3 and represents the largest-volume commercial consumption of Al-Nd materials.

Corrosion-Resistant Magnesium-Aluminum Alloys for Automotive and Aerospace Components

Addition of 0.5–1.5 wt% Nd to AZ-series and AM-series magnesium alloys (e.g., AZ91, AM50) forms Al2Nd and Al-Mn-Nd intermetallic phases that increase polarization resistance up to 3.9× relative to baseline alloys, as quantified in Section 3 [1]. This corrosion resistance enhancement is achieved through suppression of micro-galvanic coupling and formation of a protective Nd2O3-containing surface film . The optimal Nd addition range is 1.0–1.5 wt%, beyond which further improvements diminish. This application is validated for lightweight structural components requiring extended corrosion service life in chloride-containing environments.

High-Temperature Aluminum Alloy Strengthening via Al11Nd3 Precipitation

Al11Nd3 intermetallic particles serve as thermally stable strengthening phases in aluminum-rare earth eutectic alloys for elevated-temperature applications. As established in Section 3, Al11Nd3 exhibits hardness of 4.1–4.3 GPa and provides coarsening resistance comparable to Al11Ce3 due to low lattice mismatch at Al-Al11Nd3 interfaces [1]. The compound's negative Gibbs free energy of formation and lower thermal expansion coefficient than pure aluminum contribute to microstructural stability at service temperatures up to approximately 300–400°C . This application scenario is relevant for Al-Nd master alloy procurement in foundry operations producing heat-resistant aluminum castings.

Electrochemical Extraction and Molten Salt Processing of Neodymium

Al-Nd intermetallic compounds (Al11Nd3, Al3Nd, NdAl2, Nd3Al11) form during electrochemical co-reduction of Nd(III) and Al(III) in molten chloride salt systems (LiCl-KCl or NaCl-KCl eutectic) at 700–873 K [1]. These intermetallics serve as stable deposition products that enable selective extraction of neodymium from spent nuclear fuel reprocessing streams or rare-earth recovery operations. The formation hierarchy follows the thermodynamic stability order established by formation enthalpy measurements in Section 3, with NdAl2 being the most stable phase. This application leverages the negative mixing enthalpies of liquid Al-Nd alloys (ΔHmin = -44.6 kJ/mol at xNd = 0.34) and the strong negative deviation of aluminum activity from Raoult's law .

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